molecular formula C13H22N2O4 B12988862 2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate

2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate

Cat. No.: B12988862
M. Wt: 270.32 g/mol
InChI Key: ITWKWCHLBZMOON-UHFFFAOYSA-N
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Description

2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate is a complex organic compound belonging to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its tert-butyl and methyl substituents, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate can be achieved through various methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrroles.

Scientific Research Applications

2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing their activity. This binding can result in various biochemical effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate is unique due to its specific substituents, which can influence its reactivity and interactions with other molecules. The presence of both tert-butyl and methyl groups can enhance its stability and modify its chemical behavior compared to similar compounds.

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

5-O-tert-butyl 4-O-methyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-4,5-dicarboxylate

InChI

InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-7-8-5-14-6-9(8)10(15)11(16)18-4/h8-10,14H,5-7H2,1-4H3

InChI Key

ITWKWCHLBZMOON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2C1C(=O)OC

Origin of Product

United States

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